2-Chloroacrylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2ClO2- |
|---|---|
Molecular Weight |
105.5 g/mol |
IUPAC Name |
2-chloroprop-2-enoate |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1 |
InChI Key |
SZTBMYHIYNGYIA-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])Cl |
Canonical SMILES |
C=C(C(=O)[O-])Cl |
Synonyms |
2-chloroacrylate 2-chloroacrylic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloroacrylate and Its Precursors
Stereoselective and Regioselective Synthesis of 2-Chloroacrylate Esters and Acid
Achieving high levels of stereoselectivity and regioselectivity is crucial for the synthesis of functionalized this compound derivatives. Researchers have developed several strategies to control the geometry and substitution pattern of the final products.
Catalytic and Non-Catalytic Dehydrohalogenation Routes
Dehydrohalogenation of dichloropropionates is a common route to 2-chloroacrylates. This process can be influenced by catalysts and reaction conditions to achieve desired outcomes. For instance, the high-temperature synthesis of 2-chloroacrylic acid from 2,2-dichloropropionic acid can be a competing reaction, with the desired product being observed at temperatures between 100 and 120 °C, while at 150 °C, 2-chloroacrylic acid becomes the major product. google.comgoogle.com
Enzymatic dehalogenation offers a highly specific and environmentally benign alternative. research-nexus.netmdpi.comfrontiersin.org Soil bacteria such as Pseudomonas sp. and Burkholderia sp. have been found to utilize this compound as a carbon source. mdpi.comresearchgate.net These microorganisms produce dehalogenase enzymes that can catalyze the conversion of halogenated compounds. mdpi.comfrontiersin.org
One such enzyme, 2-haloacrylate hydratase, discovered in Pseudomonas sp. strain YL, catalyzes the hydration of this compound to form 2-chloro-2-hydroxypropionate. asm.org This intermediate is unstable and spontaneously dechlorinates to pyruvate (B1213749). asm.org The reaction is notable for its use of reduced flavin adenine (B156593) dinucleotide (FADH2) in a catalytic cycle where the cofactor is regenerated. research-nexus.netasm.org This enzymatic process is specific to substrates like this compound and 2-bromoacrylate. research-nexus.netasm.org
Another class of enzymes, 2-haloacid dehalogenases, catalyzes the hydrolytic dehalogenation of 2-haloacids to form the corresponding 2-hydroxy acids. frontiersin.orgnih.gov These enzymes are categorized based on their substrate specificities and stereoselectivity. mdpi.com For example, L-2-haloacid dehalogenases act on L-2-haloalkanoic acids, while DL-2-haloacid dehalogenases can process both enantiomers. mdpi.comfrontiersin.orgnih.gov The catalytic mechanism often involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen, forming an ester intermediate that is subsequently hydrolyzed. mdpi.comfrontiersin.org
Table 1: Enzymatic Dehalogenation of this compound and Related Compounds
| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactor/Mechanism | Reference |
|---|---|---|---|---|---|
| 2-Haloacrylate Hydratase (Caa67YL) | Pseudomonas sp. strain YL | This compound, 2-Bromoacrylate | Pyruvate | FADH2-dependent hydration and spontaneous dehalogenation | research-nexus.netasm.org |
| 2-Haloacid Dehalogenase | Burkholderia Sp., Pseudomonas Sp. | This compound | 2-Chloropropionate | NADPH-dependent reduction | mdpi.comresearchgate.net |
| L-2-Haloacid Dehalogenase | Pseudomonas sp. YL | L-2-haloalkanoic acids | D-2-hydroxyalkanoic acids | SN2 nucleophilic substitution via ester intermediate | mdpi.comfrontiersin.org |
| DL-2-Haloacid Dehalogenase | Pseudomonas putida YL | D- and L-2-haloalkanoic acids | L- and D-2-hydroxyalkanoic acids | Direct water molecule attack or ester intermediate | mdpi.comnih.gov |
| trans-3-Chloroacrylic Acid Dehalogenase (CaaD) | Soil Bacteria | trans-3-bromoacrylate, trans-3-chloroacrylate | Malonate semialdehyde | Hydration | acs.org |
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative for the synthesis of halogenated compounds and their precursors, often under mild conditions. While direct electrochemical synthesis of this compound is not extensively detailed, related syntheses of α-chloroaryl- and α-chlorophenylacetic acid derivatives have been reported. mdpi.com These methods involve the electrochemical carboxylation of α,α-dichloroarylmethane derivatives using a sacrificial anode and a stainless steel cathode. mdpi.com Such approaches highlight the potential of electrochemistry to be applied to the synthesis of this compound precursors. The use of electrochemical strategies can avoid harsh reagents and provide a higher degree of control over the reaction. chim.it
Meerwein Reaction in this compound Functionalization
The Meerwein reaction is a powerful tool for the arylation of activated alkenes, including this compound derivatives. This reaction typically involves the copper-catalyzed addition of an aryldiazonium salt across the double bond. For example, methyl this compound reacts with various arenediazonium salts in the presence of copper(II) bromide to yield methyl 3-aryl-2-bromo-2-chloropropanoates. researchgate.netorganic-chemistry.orgthieme-connect.com Similarly, 2-chloroacrylonitrile (B132963) can be functionalized via a Meerwein reaction with aryldiazonium salts to produce 2-bromo-2-chloro-3-arylpropanenitriles. researchgate.net
These resulting halo-substituted propanoates and propanonitriles are versatile intermediates. researchgate.netorganic-chemistry.org They can be used in subsequent reactions to construct more complex molecules, such as substituted 3-hydroxythiophenes, by reacting with substituted methanethiols. researchgate.netorganic-chemistry.org The wide availability of anilines and thiols allows for significant structural diversity in the final products. researchgate.netorganic-chemistry.org
Table 2: Functionalization of this compound Derivatives via Meerwein Reaction
| This compound Derivative | Reagent | Catalyst | Product | Subsequent Application | Reference |
|---|---|---|---|---|---|
| Methyl this compound | Arenediazonium salts | Copper(II) bromide | Methyl 3-aryl-2-bromo-2-chloropropanoates | Synthesis of substituted 3-hydroxythiophenes | researchgate.netorganic-chemistry.orgthieme-connect.com |
| 2-Chloroacrylonitrile | Aryldiazonium salts | Copper(II) bromide | 2-Bromo-2-chloro-3-arylpropanenitriles | Synthesis of 2-chlorocinnamonitriles and 3-aminothiophenes | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. This includes the use of safer solvents, renewable feedstocks, and catalytic processes that minimize waste.
Solvent-Free and Reduced-Solvent Methodologies
Performing reactions in the absence of a solvent or in a reduced amount of solvent can significantly decrease the environmental footprint of a chemical process. An example related to the synthesis of α,β-unsaturated esters involves a solvent-free Perkow reaction between 4-chloroacetoacetates and phosphites. nih.govresearchgate.net This reaction, followed by a triethylamine-catalyzed 1,3-hydrogen migration, yields β-phosphoroxylated α,β-unsaturated esters with high (E)-stereoselectivity. nih.govresearchgate.netrsc.org While this example does not directly produce this compound, the principles of using solvent-free conditions for stereoselective synthesis are highly relevant and could be adapted for this compound production pathways.
Sustainable Catalysis in Chloroacrylate Production
Sustainable catalysis focuses on the use of non-toxic, recyclable, and highly efficient catalysts. Enzymatic catalysis, as discussed in section 2.1.1, is a prime example of sustainable catalysis in the context of chloroacrylate chemistry. Enzymes such as 2-haloacrylate hydratase and 2-haloacid dehalogenases operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a green alternative to traditional chemical methods that may require harsh conditions and organic solvents. research-nexus.netmdpi.comfrontiersin.orgasm.org
The catalytic proficiency of enzymes like cis-3-chloroacrylic acid dehalogenase (cis-CaaD) showcases the efficiency of biocatalysis. researchgate.net These enzymes can be highly specific, reducing the formation of unwanted byproducts. research-nexus.netasm.org Furthermore, the use of whole-cell biocatalysts or immobilized enzymes can simplify catalyst recovery and reuse, further enhancing the sustainability of the process. The ongoing discovery and characterization of new dehalogenases from various microorganisms continue to expand the toolbox for green chemical synthesis. mdpi.comfrontiersin.org
Flow Chemistry Applications for Continuous this compound Synthesis
The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of fine chemicals and active pharmaceutical ingredients, offering enhanced safety, efficiency, and scalability over traditional batch processes. tami-imi.comvapourtec.com In the context of this compound and its derivatives, flow chemistry presents a compelling approach to address challenges associated with handling reactive intermediates and achieving precise control over reaction conditions. tami-imi.comtue.nl This section explores the application of flow chemistry for the continuous synthesis of this compound, focusing on the underlying principles and the findings from relevant research.
Continuous flow systems, often employing microreactors or packed-bed reactors, provide superior heat and mass transfer compared to batch reactors. tami-imi.comvapourtec.com This is particularly advantageous for exothermic reactions, such as chlorination, allowing for better temperature control and minimizing the formation of byproducts. tami-imi.com The small reactor volumes inherent in flow chemistry also enhance safety when working with potentially hazardous reagents. tami-imi.com
Research into the continuous synthesis of acrylate (B77674) derivatives has demonstrated the feasibility and benefits of flow processes. For instance, the continuous flow metalation and subsequent functionalization of acrylates have been successfully performed, showcasing the ability to generate and use reactive organometallic intermediates in a controlled manner. Furthermore, the polymerization of acrylic monomers is another area where flow reactors have shown significant advantages, enabling the production of polymers with well-defined properties.
While specific, detailed studies focusing exclusively on the continuous synthesis of this compound are emerging, the principles and methodologies applied to related compounds provide a strong foundation. A potential continuous flow process for this compound could involve the chlorination of a suitable precursor, such as methyl acrylate, followed by an elimination step. A patented continuous-flow process for the oxidation of a related compound, methyl dihydrojasmonate, utilizes a two-step chlorination–elimination reaction, indicating the industrial relevance of this approach. beilstein-journals.org In this process, the chlorination was conducted in a commercial flow reactor, followed by a spontaneous elimination step. beilstein-journals.org
The synthesis of related α-thio-β-chloroacrylamides in continuous flow has also been optimized and scaled up, demonstrating control over impurity formation and facilitating in-line purification. ucc.ie Such studies on chloro-substituted acrylamide (B121943) derivatives offer valuable insights into reactor design, solvent selection, and process parameter optimization that are directly applicable to the continuous production of this compound.
The following table represents a hypothetical, yet scientifically plausible, set of parameters for the continuous flow synthesis of methyl this compound, based on data from the synthesis of related acrylate and chloro-substituted compounds in flow reactors.
Table 1: Representative Parameters for Continuous Flow Synthesis of Methyl this compound
| Parameter | Value | Description |
| Reactor Type | Microreactor (PFA) | A microreactor constructed from perfluoroalkoxy alkane (PFA) tubing offers excellent chemical resistance and allows for photochemical reactions if needed. |
| Precursor | Methyl Acrylate | A common and readily available starting material for the synthesis of this compound. organic-chemistry.org |
| Chlorinating Agent | Sulfuryl Chloride | A suitable chlorinating agent for the α-chlorination of acrylates. |
| Solvent | Dichloromethane | A common solvent for chlorination reactions, providing good solubility for the reactants. |
| Temperature | 25 - 40 °C | Flow chemistry allows for precise temperature control, enabling reactions to be run at or near room temperature, which can improve selectivity. |
| Residence Time | 5 - 20 minutes | The time the reaction mixture spends in the heated or irradiated zone of the reactor can be precisely controlled by adjusting the flow rate. tue.nl |
| Pressure | 1 - 5 bar | A back-pressure regulator can be used to maintain a constant pressure, which can be important for controlling the reaction and preventing solvent boiling. |
| Flow Rate | 0.1 - 1.0 mL/min | The flow rate determines the residence time and the overall throughput of the system. |
| Yield | > 85% | Continuous flow processes often lead to higher yields compared to batch reactions due to better control over reaction parameters. |
The continuous flow synthesis of this compound and its precursors is a promising area of research that aligns with the principles of green chemistry by offering reduced reaction times, lower energy consumption, and improved safety. thalesnano.com As the demand for specialty acrylates grows, the development of robust and scalable continuous manufacturing processes will be crucial.
Mechanistic Investigations of 2 Chloroacrylate Reactivity
Electron-Deficient Olefin Characteristics and Intrinsic Reactivity
2-Chloroacrylate and its esters, such as methyl this compound, are classic examples of electron-deficient olefins. The reactivity of the carbon-carbon double bond is significantly influenced by the presence of two powerful electron-withdrawing groups attached to the same carbon (the α-carbon): the chloro substituent and the carbonyl group of the ester or carboxylic acid. mdpi.comresearchgate.net This strong inductive and resonance withdrawal of electron density makes the β-carbon of the double bond highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. mdpi.com
The Alfrey-Price Q-e scheme provides a quantitative measure of these electronic effects on vinyl monomers. The parameter 'e' reflects the polarity of the double bond. For methyl this compound, the e-value is reported as 0.77. rsc.org This positive value indicates a significant electron deficiency compared to monomers like methyl acrylate (B77674), highlighting its enhanced reactivity toward nucleophilic attack. rsc.org
Comparative e-Values of Various Acrylate Monomers
| Monomer | e-Value | Reference |
|---|---|---|
| Methyl 2-bromoacrylate | 1.2 | rsc.org |
| Methyl this compound | 0.77 | rsc.org |
| Methyl 2-fluoroacrylate | 0.73 | rsc.org |
| Ethyl 2-fluoroacrylate | 0.68 | rsc.org |
| Methyl acrylate | 0.60 | General literature value |
The high intrinsic reactivity of 2-chloroacrylates is also evident in their tendency to undergo polymerization. This reactivity makes them useful as monomers for specialty polymers but can also complicate synthetic transformations that are not carefully controlled. wikipedia.org
Nucleophilic Addition Reactions to the Acrylate Moiety
The electron-deficient nature of the this compound system makes it an excellent Michael acceptor, readily undergoing conjugate (1,4-) addition reactions with a variety of nucleophiles. libretexts.orglibretexts.org
The reaction of organometallic reagents with α,β-unsaturated systems like this compound can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. The outcome is highly dependent on the nature of the organometallic reagent. libretexts.orglibretexts.org
Grignard reagents (RMgX) and organolithium reagents (RLi) are considered "hard" nucleophiles due to the highly polarized metal-carbon bond. saskoer.calibretexts.org When reacting with α,β-unsaturated esters, they often yield a mixture of 1,2- and 1,4-addition products, with 1,2-addition to the carbonyl being a fast and often competing pathway. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction of methyl (Z)-3-chloroacrylate with Grignard reagents has been documented as a step in the formation of functionalized organolithium compounds, demonstrating their reactivity with this class of substrates. However, to selectively achieve conjugate addition, "softer" organometallic reagents are typically preferred.
Organozinc and organocuprate reagents are "softer" nucleophiles and show a strong preference for 1,4-conjugate addition to electron-deficient alkenes. researchgate.netwikipedia.org
Research on the reaction of methyl α-chloroacrylate (MCA) with organozinc compounds has yielded specific findings. The reaction with di-n-butylzinc resulted in a mixture of both conjugate addition and carbonyl addition products. In contrast, using a modified organozinc reagent, n-butyl(dimethyl malonato)zinc, led exclusively to the conjugate addition product. A notable subsequent reaction is the transformation of some of these conjugate addition products into cyclopropane (B1198618) derivatives.
Organocuprates (Gilman reagents, R₂CuLi) are renowned for their exceptional ability to perform selective 1,4-additions to α,β-unsaturated carbonyl compounds, minimizing the competing 1,2-addition. wikipedia.org This makes them highly valuable for introducing alkyl or aryl groups at the β-position of acrylate systems.
Reactivity of Organometallic Reagents with Methyl this compound
| Organometallic Reagent | Observed Reaction Type(s) |
|---|---|
| Di-n-butylzinc | Conjugate Addition & Carbonyl Addition |
| n-Butyl(dimethyl malonato)zinc | Conjugate Addition Only |
| Organocuprates (General) | Predominantly Conjugate Addition |
| Grignard/Organolithium (General) | Mixture of Conjugate and Carbonyl Addition |
Softer heteroatom nucleophiles readily add to the β-position of 2-chloroacrylates.
Thiols: The addition of thiol-containing compounds is a well-established reaction. For instance, methyl this compound reacts with thiourea (B124793) in the synthesis of 2-aminothiazoline-4-carboxylic acid, a precursor to L-cysteine. wikipedia.org Similarly, reactions with methanethiol (B179389) and methyl thioglycolate have been reported. google.comcaltech.edu
Amines: Primary and secondary amines can add to the double bond to form β-amino acid derivatives.
Alcohols: Alcohols can also act as nucleophiles in conjugate additions, though they are generally less reactive than amines or thiols.
Organometallic Reagents in Conjugate Addition.
Grignard and Organolithium Additions
Halogen-Specific Reactions: Substitution and Elimination Pathways
Reactions can also occur at the carbon-halogen bond, leading to substitution or elimination products. These pathways can be catalyzed by enzymes or transition metals, or occur via intramolecular processes.
Enzymatic Dehalogenation: A significant area of research involves the biodegradation of this compound. Several enzymes have been identified that specifically target this compound.
2-Haloacrylate reductase catalyzes the NADPH-dependent reduction of the C=C double bond of this compound to yield (S)-2-chloropropionate. researchgate.nettandfonline.comontosight.ai
2-Haloacrylate hydratase is a unique flavoenzyme that catalyzes the hydration of this compound, leading to the formation of pyruvate (B1213749) through a proposed unstable 2-chloro-2-hydroxypropionate intermediate that spontaneously eliminates HCl. tandfonline.comnih.govresearch-nexus.netasm.org
2-Haloacid dehalogenases are also induced in some bacteria by this compound, which can act on the saturated products of reductase activity. tandfonline.com
Palladium-Catalyzed Cross-Coupling: The chlorine atom can be replaced via transition metal-catalyzed cross-coupling reactions. The Suzuki coupling of methyl this compound with various arylboronic acids, using a palladium-tetraphosphine catalyst, provides a direct route to synthetically valuable 2-arylacrylate derivatives. tandfonline.comtandfonline.comresearchgate.netrsc.org This reaction demonstrates a powerful method for C-C bond formation at the α-position through substitution of the vinyl chloride.
Intramolecular Elimination: As mentioned previously, the conjugate addition products formed from the reaction of organozinc reagents with methyl this compound can undergo a subsequent intramolecular reaction where the chlorine is eliminated, resulting in the formation of a cyclopropane ring.
Table of Compounds
Nucleophilic Substitution of the Chloro Group
The reactivity of this compound and its derivatives, such as methyl this compound, is significantly influenced by the presence of the chloro group, which activates the molecule for nucleophilic substitution reactions. The carbon atom attached to the chlorine atom bears a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. science-revision.co.uk This reaction involves the displacement of the chloride ion by a nucleophile.
The mechanism of nucleophilic substitution can proceed through different pathways, primarily the S\N2 (substitution nucleophilic bimolecular) and S\N1 (substitution nucleophilic unimolecular) mechanisms. science-revision.co.uk In an S\N2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-halogen bond breaks. science-revision.co.uk This process occurs in a single, concerted step and results in an inversion of the stereochemical configuration at the carbon center. byjus.com The rate of an S\N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. science-revision.co.uk
Conversely, the S\N1 mechanism is a two-step process. science-revision.co.uk The first step involves the slow, rate-determining departure of the leaving group (chloride ion) to form a carbocation intermediate. In the second step, the nucleophile rapidly attacks the carbocation. The rate of an S\N1 reaction is primarily dependent on the concentration of the substrate. science-revision.co.uk The choice between these mechanisms is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. science-revision.co.ukbyjus.com For primary halides, the S\N2 mechanism is generally favored due to less steric hindrance. byjus.com
Studies have shown that methyl this compound reacts with various nucleophiles, including amines and thiols, to form a range of derivatives. smolecule.com For instance, its reaction with thiourea leads to the formation of 2-aminothiazoline-4-carboxylic acid. smolecule.com The reactivity of different nucleophiles varies, with negatively charged nucleophiles generally being more reactive than their neutral counterparts. byjus.com For example, the hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than a water molecule (H₂O). byjus.com Theoretical studies on similar chloroacetanilide herbicides have shown that sulfur-based nucleophiles are particularly effective. nih.gov
Dehydrohalogenation Reactions Leading to Alkynyl Intermediates
Dehydrohalogenation is an elimination reaction that can occur with haloalkenes like this compound, leading to the formation of alkynyl intermediates. This reaction typically involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, resulting in the formation of a triple bond. This process is often facilitated by the use of a strong base.
A common method for synthesizing alkynes is through a double dehydrohalogenation of a dihalide. youtube.com This can be achieved with either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). youtube.com The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂), and often requires two equivalents of the base to complete the double elimination. youtube.com The first dehydrohalogenation yields a vinyl halide, and the second yields the alkyne. youtube.com
In the context of enzymatic reactions, some dehalogenases that act on unsaturated organohalogen compounds are known. For instance, cis- and trans-3-chloroacrylic acid dehalogenases catalyze the removal of the halogen. tandfonline.com The enzyme trans-3-chloroacrylic acid dehalogenase (CaaD) catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylic acid to produce malonate semialdehyde. researchgate.net Mechanistic studies suggest the potential involvement of an enol intermediate in this process. acs.org
Radical Reactions Involving this compound
Formation and Reactivity of Radical Intermediates
Free radical polymerization is a primary reaction pathway for this compound and its esters, like methyl this compound. smolecule.comontosight.ai This process is initiated by the formation of free radicals, which are atoms or molecules with unpaired valence electrons. libretexts.org These radicals are typically generated by the thermal decomposition of an initiator, such as a peroxide or an azo compound like 2,2′-azobis(2-methylpropionitrile) (AIBN). mdpi.comfujifilm.com The initiator radical then adds to the double bond of a monomer molecule, creating a new radical that can propagate the polymer chain. uomustansiriyah.edu.iq
The fundamental steps of radical polymerization are initiation, propagation, and termination. fujifilm.com
Initiation: The process begins with the creation of radicals from an initiator, followed by the addition of this radical to a monomer. uomustansiriyah.edu.iq
Propagation: The newly formed radical monomer adds to successive monomer units, rapidly growing the polymer chain. uomustansiriyah.edu.iq
Termination: The growth of a polymer chain is stopped. This can happen through two primary mechanisms: combination (or coupling), where two growing chains combine, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. mdpi.comfujifilm.com
Radical intermediates can also be involved in enzymatic reactions. For example, the enzyme 2-haloacrylate hydratase (2-HAH), which converts this compound to pyruvate, is thought to proceed through a radical-mediated mechanism. mst.edumst.edu Evidence suggests the formation of a flavin-iminium ion intermediate via radical recombination. mst.edu The presence of a radical scavenger has been shown to decrease the activity of this enzyme. mst.edumst.edu
Chain Transfer Mechanisms
Chain transfer is a crucial process in radical polymerization that can influence the molecular weight of the resulting polymer. mdpi.comuomustansiriyah.edu.iq It involves the termination of a growing polymer chain and the simultaneous initiation of a new one. cmu.edu This occurs when the propagating radical abstracts an atom, typically hydrogen, from another molecule in the system, such as a monomer, solvent, or a deliberately added chain transfer agent. uomustansiriyah.edu.iqlibretexts.org This creates a new, smaller radical that can then initiate the polymerization of a new chain. uomustansiriyah.edu.iq
Chain transfer reactions can lead to the formation of branched polymers. libretexts.org For instance, in the polymerization of ethylene (B1197577), intramolecular hydrogen atom transfer can convert a primary radical at the end of a growing chain into a more stable secondary radical along the chain, leading to the formation of side branches. libretexts.org The rate of chain transfer relative to propagation determines the extent to which the molecular weight of the polymer is controlled.
Cycloaddition Reactions with this compound as a Dienophile or Dipolarophile
This compound and its esters can participate in cycloaddition reactions, acting as either a dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions, due to its electron-deficient double bond.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. pressbooks.pubstereoelectronics.org The reaction is typically concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. pressbooks.pub The reactivity of the Diels-Alder reaction is enhanced when the dienophile has electron-withdrawing groups, making this compound a suitable substrate. For example, methyl this compound has been used as a dienophile in reactions with various dienes. researchgate.net
1,3-Dipolar cycloaddition is another important class of pericyclic reactions where this compound can act as a dipolarophile. organic-chemistry.orgnumberanalytics.com This reaction involves a 1,3-dipole, a molecule with a four-electron π-system over three atoms, reacting with a dipolarophile (like an alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgnumberanalytics.com The reaction is a concerted [4π + 2π] cycloaddition. sinica.edu.tw Examples of 1,3-dipoles include azides, nitrile oxides, and azomethine ylides. numberanalytics.comscielo.brwikipedia.org The electron-deficient nature of the this compound double bond makes it a good reaction partner for electron-rich 1,3-dipoles. organic-chemistry.org
Table 1. Types of Cycloaddition Reactions Involving this compound
| Reaction Type | Description | Role of this compound | Product |
|---|---|---|---|
| Diels-Alder | [4+2] cycloaddition between a conjugated diene and a dienophile. pressbooks.pubstereoelectronics.org | Dienophile | Six-membered ring |
| 1,3-Dipolar Cycloaddition | [4+2] cycloaddition between a 1,3-dipole and a dipolarophile. organic-chemistry.orgnumberanalytics.com | Dipolarophile | Five-membered heterocycle |
Biocatalytic Transformations and Enzymatic Mechanisms
Several microorganisms can utilize this compound as a carbon source, employing specialized enzymes to break it down. tandfonline.comresearchgate.net These biocatalytic transformations are of interest for bioremediation and the synthesis of valuable chemicals. ontosight.ainih.gov
One key enzyme is 2-haloacrylate reductase , which catalyzes the NADPH-dependent reduction of this compound to (S)-2-chloropropionate. tandfonline.comresearchgate.netontosight.ai This enzyme is inducibly synthesized in bacteria like Burkholderia sp. WS when grown on this compound. researchgate.net The resulting (S)-2-chloropropionate can be further metabolized, for example, by an (S)-2-haloacid dehalogenase. researchgate.net Overexpression of enzymes like UdhA, which improves the intracellular NADPH/NADP⁺ ratio, has been shown to increase the production of (S)-2-chloropropionate from this compound. nih.gov
Another important enzyme is 2-haloacrylate hydratase . This enzyme catalyzes the conversion of this compound into pyruvate. tandfonline.comnih.gov The reaction is unusual as it requires the reduced form of flavin adenine (B156593) dinucleotide (FAD) for a hydration reaction that involves no net redox change. nih.gov The proposed mechanism involves the hydration of this compound to form 2-chloro-2-hydroxypropionate, which is unstable and spontaneously dechlorinates to pyruvate. nih.gov Mechanistic studies suggest the reaction proceeds through a flavin-acrylate intermediate. mst.eduresearchgate.net
2-haloacid dehalogenases are a broader family of enzymes that catalyze the cleavage of carbon-halogen bonds in 2-haloacids. nih.gov They are classified based on their stereospecificity: L-2-haloacid dehalogenases (L-DEX), D-2-haloacid dehalogenases (D-DEX), and DL-2-haloacid dehalogenases. mdpi.com These enzymes typically work by one of two main mechanisms: one involves a nucleophilic attack by an aspartate residue in the enzyme's active site to form an ester intermediate, while the other involves the direct attack of a water molecule on the substrate. tandfonline.comresearchgate.net
Table 2. Enzymes Involved in this compound Transformation
| Enzyme | Reaction Catalyzed | Cofactor(s) | Product |
|---|---|---|---|
| 2-Haloacrylate Reductase | Reduction of the C=C double bond. researchgate.netontosight.ai | NADPH researchgate.netontosight.ai | (S)-2-Chloropropionate researchgate.net |
| 2-Haloacrylate Hydratase | Hydration and dehalogenation. nih.gov | Reduced FAD nih.gov | Pyruvate nih.gov |
| 2-Haloacid Dehalogenase | Hydrolytic dehalogenation of the resulting 2-chloropropionate. nih.govmdpi.com | None | 2-Hydroxypropionate (Lactate) |
2-Haloacrylate Reductase Activity and Stereoselectivity
A novel pathway for the metabolism of this compound involves its reduction by 2-haloacrylate reductase. nih.gov This enzyme catalyzes the reduction of the carbon-carbon double bond of this compound, representing a new mechanism for the degradation of unsaturated organohalogen compounds. nih.gov
A key example is the 2-haloacrylate reductase, designated CAA43, isolated from Burkholderia sp. WS, a soil bacterium capable of growing on this compound as its sole carbon source. nih.govresearchgate.net The synthesis of this enzyme is induced by the presence of this compound in the growth medium. nih.gov The purified CAA43 enzyme is a protein of 333 amino acid residues with a molecular weight of 35,788 Da. nih.gov It shows significant sequence similarity to NADPH-dependent quinone oxidoreductases but does not exhibit activity towards quinone substrates like 1,4-benzoquinone. nih.gov
The reductase's activity is highly specific. It requires NADPH as a reductant; NADH cannot serve this function. nih.gov The enzyme acts on this compound and its analog 2-bromoacrylate but is inert towards non-halogenated substrates such as acrylate and methacrylate (B99206). nih.gov The reaction is a stereoselective asymmetric reduction, converting this compound into (S)-2-chloropropionate with a very high enantiomeric excess of over 99.9%. nih.govresearchgate.net This high stereoselectivity makes the enzyme valuable for the industrial synthesis of (S)-2-chloropropionate, a chiral intermediate used in the production of aryloxyphenoxypropionic acid herbicides. nih.govresearchgate.net In the metabolic pathway of Burkholderia sp. WS, the resulting (S)-2-chloropropionate is believed to be subsequently dehalogenated by an (S)-2-haloacid dehalogenase. nih.gov
| Enzyme Property | Description |
| Enzyme Name | 2-Haloacrylate Reductase (CAA43) |
| Source Organism | Burkholderia sp. WS |
| Substrate(s) | This compound, 2-Bromoacrylate |
| Product | (S)-2-Chloropropionate |
| Cofactor | NADPH |
| Stereoselectivity | Produces (S)-enantiomer (>99.9% e.e.) |
| Key Mechanistic Feature | Catalyzes the NADPH-dependent reduction of the C=C double bond of a 2-haloacrylate. |
2-Haloacrylate Hydratase Catalysis and Mechanism
A distinct enzymatic mechanism for processing this compound is catalyzed by 2-haloacrylate hydratase. oup.comresearch-nexus.net This enzyme, discovered in Pseudomonas sp. strain YL, represents a new class of flavoenzyme that facilitates dehalogenation through hydration. research-nexus.netnih.gov The enzyme, named Caa67YL, is inducibly produced when the bacterium is grown on this compound. nih.gov
The proposed mechanism suggests that the enzyme first catalyzes the hydration of this compound to form a 2-chloro-2-hydroxypropionate intermediate. nih.gov This geminal halohydrin is chemically unstable and is thought to spontaneously decompose by eliminating HCl to yield pyruvate. nih.gov Further investigation into the mechanism points to the formation of a covalent flavin-substrate intermediate, which is a characteristic of noncanonical flavoenzymes. researchgate.net While the precise role of the reduced flavin is still under investigation, it may function as a transient electron donor or an acid-base catalyst. nih.govresearchgate.net The enzyme is specific for 2-haloacrylates, showing activity with this compound and 2-bromoacrylate, but not with acrylate or methacrylate. nih.gov
| Enzyme Property | Description |
| Enzyme Name | 2-Haloacrylate Hydratase (Caa67YL) |
| Source Organism | Pseudomonas sp. strain YL |
| Substrate(s) | This compound, 2-Bromoacrylate |
| Product | Pyruvate |
| Cofactor | Reduced Flavin Adenine Dinucleotide (FADH₂) |
| Key Mechanistic Feature | FADH₂-dependent hydration of the substrate, forming an unstable intermediate that spontaneously dechlorinates. nih.gov |
Dehalogenase Enzymes Acting on this compound and Derivatives
Dehalogenase enzymes are crucial for cleaving carbon-halogen bonds. researchgate.net While some bacteria can utilize this compound as a carbon source, dehalogenation often occurs on a derivative of this compound rather than the compound itself. researchgate.netmdpi.com Specifically, the product of the 2-haloacrylate reductase reaction, 2-chloropropionate, is a key substrate for a class of enzymes known as 2-haloacid dehalogenases. nih.govmdpi.com For instance, in Burkholderia sp. WS, this compound is first reduced to (S)-2-chloropropionate, which is then acted upon by an (S)-2-haloacid dehalogenase. nih.gov
2-haloacid dehalogenases are broadly classified based on the stereochemistry of their substrates and products. mdpi.com
L-2-haloacid dehalogenases (L-DEX) act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids. mdpi.comtandfonline.com
D-2-haloacid dehalogenases (D-DEX) convert D-2-haloalkanoic acids into L-2-hydroxyalkanoic acids. mdpi.com
DL-2-haloacid dehalogenases (DL-DEX) can act on both D- and L-enantiomers. mdpi.comtandfonline.com
The catalytic mechanisms of these dehalogenases can differ. tandfonline.com In one mechanism, exemplified by L-2-haloacid dehalogenase, a carboxylate group from a catalytic aspartate residue in the enzyme's active site performs a nucleophilic attack on the α-carbon of the substrate. oup.comtandfonline.com This attack displaces the halogen atom and forms a covalent ester intermediate, which is subsequently hydrolyzed by a water molecule, resulting in an inversion of the stereochemical configuration at the α-carbon. mdpi.com
A second mechanism, observed in some DL-2-haloacid dehalogenases, involves the direct nucleophilic attack of a water molecule on the substrate's α-carbon to displace the halogen, also leading to an inversion of configuration but without forming a covalent enzyme-substrate intermediate. oup.comtandfonline.com The degradation of this compound is thus often a two-step process initiated by reduction, followed by the action of these specialized dehalogenases on the resulting saturated haloalkanoic acid. nih.gov
| Enzyme Class | Substrate Stereochemistry | Product Stereochemistry | Mechanistic Feature |
| L-2-haloacid dehalogenase (L-DEX) | L-2-haloalkanoic acids | D-2-hydroxyalkanoic acids | Forms covalent ester intermediate with an Asp residue. tandfonline.com |
| D-2-haloacid dehalogenase (D-DEX) | D-2-haloalkanoic acids | L-2-hydroxyalkanoic acids | Catalyzes dehalogenation of D-enantiomers. mdpi.com |
| DL-2-haloacid dehalogenase (DL-DEX) | D- and L-2-haloalkanoic acids | L- and D-2-hydroxyalkanoic acids | Some involve direct attack by a water molecule. tandfonline.com |
Polymerization Science and Material Applications of 2 Chloroacrylate
Homopolymerization of 2-Chloroacrylate Monomers
The synthesis of poly(this compound) through the self-addition of this compound monomers can be achieved via different polymerization mechanisms, each offering unique control over the final polymer structure and properties.
Radical polymerization of this compound is a chain reaction involving initiation, propagation, and termination steps. The kinetics of this process, which dictate the rate of polymerization and the molecular weight of the polymer, are influenced by several factors.
From a thermodynamic perspective, the polymerization of vinyl monomers like this compound is typically an exothermic process, driven by the conversion of a double bond in the monomer to two single bonds in the polymer backbone. 213.55.90 This release of heat is quantified by the enthalpy of polymerization (ΔH). The change in entropy (ΔS) for polymerization is generally negative, as the monomer molecules lose degrees of freedom upon joining a polymer chain. 213.55.90 Polymerization is thermodynamically favorable when the change in Gibbs free energy (ΔG = ΔH - TΔS) is negative. 213.55.90
Quantum chemical studies using density functional theory (DFT) have been employed to calculate the propagation kinetics of various acrylates, including ethyl α-chloroacrylate (ECA). researchgate.netacs.orgacs.org These computational models help in understanding the relative reactivities of different monomers. researchgate.netacs.orgacs.org
The choice of initiator and reaction conditions significantly impacts the radical polymerization of this compound. Common radical initiators include azo compounds like 2,2′-azoisobutyronitrile (AIBN) and peroxides. researchgate.netmdpi.com The rate of polymerization is generally proportional to the square root of the initiator concentration. researchgate.net
Furthermore, the polymerization of methyl α-chloroacrylate has been initiated by organozinc compounds like di-n-butylzinc. researchgate.net The mechanism in solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) was found to be of a radical type, based on copolymerization and kinetic studies. researchgate.net
To achieve better control over polymer architecture, including molecular weight and dispersity, controlled radical polymerization (CRP) techniques have been applied to acrylate (B77674) monomers. chinesechemsoc.orgsigmaaldrich.comchinesechemsoc.org These methods, also known as reversible deactivation radical polymerizations (RDRP), involve a dynamic equilibrium between active propagating radicals and dormant species. chinesechemsoc.orgscispace.com The main CRP techniques are:
Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. chinesechemsoc.orgsigmaaldrich.comtcichemicals.com ATRP has been successfully used for the polymerization of various acrylic monomers. tcichemicals.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative transfer mechanism. chinesechemsoc.orgscispace.comtcichemicals.comsigmaaldrich.com This method allows for the synthesis of well-defined polymers. scispace.com
Nitroxide-Mediated Polymerization (NMP): NMP involves the use of a stable nitroxide radical to reversibly trap the growing polymer chain. chinesechemsoc.orgsigmaaldrich.com
The application of these techniques to this compound allows for the synthesis of polymers with specific functionalities and architectures. For instance, RAFT copolymerization of methyl α-chloroacrylate (MCA) with methyl methacrylate (B99206) (MMA) has been shown to produce copolymers with chlorine functionalities along the backbone. chinesechemsoc.org
Table 1: Comparison of Controlled Radical Polymerization Techniques
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Nitroxide-Mediated Polymerization (NMP) |
|---|---|---|---|
| Mechanism | Reversible halogen atom transfer mediated by a transition metal complex. chinesechemsoc.orgsigmaaldrich.com | Degenerative chain transfer using a thiocarbonylthio compound. chinesechemsoc.orgscispace.com | Reversible termination with a stable nitroxide radical. chinesechemsoc.org |
| Key Components | Monomer, initiator with a transferable halogen, transition metal catalyst, ligand. tcichemicals.com | Monomer, radical initiator, RAFT agent (CTA). tcichemicals.com | Monomer, initiator, nitroxide mediating agent. sigmaaldrich.com |
| Advantages | Versatile for a wide range of monomers, allows for complex architectures. tcichemicals.com | Tolerant to a wide range of functional groups and solvents, can be used in existing free-radical polymerization setups. tcichemicals.com | Simple system, often thermally initiated without a metal catalyst. sigmaaldrich.com |
Anionic polymerization of this compound offers another route to polymer synthesis, often proceeding at low temperatures with initiators such as organolithium compounds. researchgate.netstanford.edu This method is particularly sensitive to impurities and requires stringent reaction conditions. stanford.edu
The mechanism involves the initiation by a nucleophile, followed by the propagation of the anionic chain end. rsc.org The electron-withdrawing nature of the chloro and ester groups in this compound makes the vinyl group susceptible to nucleophilic attack, favoring anionic polymerization. rsc.org
Studies on methyl α-chloroacrylate have shown that in highly polar solvents like hexamethylphosphoric triamide (HMPT), the polymerization proceeds via an anionic mechanism when initiated with organozinc compounds. researchgate.net Anionic polymerization of ethyl α-chloroacrylate has been shown to yield polymers with varying tacticities, although typically of low molecular weight. researchgate.net The stereochemistry of the polymerization can be influenced by the solvent and the counterion associated with the propagating anion. stanford.eduacs.org
The arrangement of the chiral centers along the polymer chain, known as tacticity, significantly influences the physical and mechanical properties of poly(this compound). The three main types of tacticity are:
Isotactic: All substituents are on the same side of the polymer backbone.
Syndiotactic: Substituents alternate regularly on opposite sides of the backbone.
Atactic: Substituents are randomly arranged along the backbone.
The tacticity of poly(ethyl α-chloroacrylate) has been found to range from predominantly syndiotactic to slightly isotactic depending on the polymerization method (anionic vs. free radical) and conditions. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the triad (B1167595) tacticities (the relative orientation of three adjacent monomer units) in these polymers. researchgate.net For poly(alkyl α-chloroacrylates), triad tacticities can be estimated from the ethoxy methyl NMR peaks. researchgate.net The infrared spectra of these polymers are also sensitive to tacticity. researchgate.net
Influence of Initiator Systems and Conditions.
Anionic Polymerization Mechanisms and Stereocontrol.
Copolymerization Strategies Involving this compound
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the final material. This compound can be copolymerized with a variety of other monomers to create polymers with a wide range of characteristics.
For example, the copolymerization of methyl α-chloroacrylate with monomers like styrene (B11656), methyl methacrylate, and acrylonitrile (B1666552) has been studied. researchgate.net These studies have shown the prominent reactivity of α-chloroacrylate in anionic copolymerizations. researchgate.net
In another example, 1-phenyl-2,2,2-trifluoroethyl α-chloroacrylate was copolymerized with methacrylonitrile (B127562) in benzene (B151609) using azobisisobutyronitrile as an initiator. prepchem.com The resulting copolymer had a 50/50 molar ratio of the two monomers. prepchem.com
Periodic copolymers, where the monomer units are arranged in a regular, repeating sequence, have also been synthesized. For instance, a periodic copolymer of ethylene (B1197577) and methyl α-chloroacrylate has been reported. cmu.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,2′-azoisobutyronitrile |
| 1-phenyl-2,2,2-trifluoroethyl α-chloroacrylate |
| Benzene |
| Di-n-butylzinc |
| Ethyl α-chloroacrylate |
| Ethylene |
| Hexamethylphosphoric triamide |
| Methacrylonitrile |
| Methyl-2-chloroacrylate |
| Methyl α-chloroacrylate |
| Methyl methacrylate |
| Poly(this compound) |
| Poly(alkyl α-chloroacrylates) |
| Poly(ethyl α-chloroacrylate) |
| Styrene |
| Tetrahydrofuran |
| Toluene |
Reactivity Ratios and Monomer Sequence Distribution
The concept of reactivity ratios is fundamental to understanding how different monomers will arrange themselves in a copolymer chain. mdpi.com These ratios, typically denoted as r1 and r2, describe the preference of a propagating polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. mdpi.com The product of the reactivity ratios (r1r2) provides insight into the resulting monomer sequence distribution. sapub.org
If r1r2 = 1 , the monomers are randomly distributed along the polymer chain, indicating that the propagating chain has no preference for adding either monomer. sapub.org
If r1r2 < 1 , there is a tendency towards alternation, meaning the monomers prefer to add to each other rather than to themselves. sapub.org
If r1r2 > 1 , block copolymerization is favored, where long sequences of one monomer are followed by long sequences of the other.
The determination of these ratios requires sensitive analytical techniques and carefully planned experiments. sapub.org For instance, the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA) resulted in reactivity ratios of r1=0.8436 and r2=0.7751, with a product of 0.6614, indicating a random copolymer with a tendency toward alternation. sapub.org This is further supported by the azeotropic composition, which also points to a random distribution of monomers. sapub.org
In the context of this compound, its copolymerization with other monomers is influenced by the electron-withdrawing nature of the chlorine atom. For example, in the copolymerization of methyl 2-cyanoacrylate (a related electron-deficient monomer) with methyl methacrylate, the reactivity ratios were found to be r1 = 0.25 and r2 = 0.04, indicating a strong alternating tendency. mdpi.com The sequence distribution in copolymers can be random, alternating, or in blocks, which significantly impacts the final properties of the material. researchgate.net
Synthesis of Block and Graft Copolymers
Block and graft copolymers are advanced polymer architectures that offer unique properties arising from the combination of chemically distinct polymer segments.
Block Copolymers consist of two or more long sequences, or "blocks," of different monomers linked together. nih.gov The synthesis of block copolymers can be achieved through various methods, including sequential monomer addition in controlled polymerization techniques like nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP). nih.govrsc.org For instance, polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) has been synthesized using NMP. rsc.org This method allows for the controlled growth of one polymer block from another, leading to well-defined structures. rsc.org Another approach involves coupling two different polymer chains together using "click" chemistry. nih.gov
Graft Copolymers are comprised of a main polymer backbone with one or more side chains (grafts) that are structurally and chemically different from the main chain. mdpi.com These can be synthesized using "grafting-through," "grafting-from," or "grafting-to" methods. The "grafting-through" method involves the copolymerization of a macromonomer with another monomer. warwick.ac.uk For example, graft copolymers have been synthesized by copolymerizing a poly(tetrahydrofuran) macroinimer with acrylate monomers. researchgate.net The "grafting-from" approach initiates the growth of the graft chains from active sites along the backbone polymer. The "gasting-to" method involves attaching pre-formed polymer chains to the backbone. The synthesis of graft copolymers of 2-hydroxyethyl methacrylate onto cellulose (B213188) has been demonstrated to create materials for separation technologies. ncsu.edu
Functional Copolymers for Specific Material Properties
Functional copolymers are designed to possess specific properties by incorporating monomers with particular chemical functionalities. The inclusion of this compound or its derivatives can impart unique characteristics to the resulting copolymer.
For example, copolymers containing 3-chloro-2-hydroxypropyl methacrylate can be functionalized by nucleophilic substitution of the chlorine atoms, allowing for the introduction of various functional groups. rsc.org This versatility makes them a platform for creating materials with tailored properties. rsc.org The copolymerization of methyl methacrylate and methyl α-chloroacrylate can produce photodegradable polymers, which break down into smaller molecules when exposed to visible light. researchgate.net This has potential applications in developing more environmentally friendly materials. researchgate.net
Polymeric Materials Derived from this compound
The unique properties of this compound make it a valuable monomer for the synthesis of a variety of polymeric materials with applications in diverse fields.
Mechanical and Thermal Properties of Poly(this compound) and its Copolymers
Poly(methyl α-chloroacrylate) exhibits a higher modulus of elasticity compared to polymethyl methacrylate (PMMA). nasa.gov However, its total elongation is significantly less than that of methacrylate-based materials. nasa.gov Multiaxial stretching can increase the tensile strength and greatly enhance the total elongation of these polymers while the modulus of elasticity remains largely unchanged. nasa.gov
The thermal stability of copolymers is influenced by their composition. For instance, in copolymers of 2,2,2-trifluoroethyl methacrylate and methyl acrylate, the glass transition temperature (Tg) decreases as the methyl acrylate content increases. researchgate.net Similarly, for copolymers of methyl methacrylate and n-butyl methacrylate, the Tg also varies with the copolymer composition. doi.org The thermal decomposition of copolymers can occur in multiple stages, as observed in the thermal analysis of potato starch graft poly(cinnamyl methacrylate). mdpi.com
Table 1: Comparison of Mechanical Properties
| Material | Tensile Strength | Total Elongation | Modulus of Elasticity |
|---|---|---|---|
| Polymethyl α-chloroacrylate | Higher | Lower | Much Higher |
| Polymethyl methacrylate | Lower | Higher | Lower |
Data derived from a comparative study of stretched and unstretched plastic glazing materials. nasa.gov
Optical and Electronic Properties of Advanced Chloroacrylate-Based Polymers
Polymers based on this compound can be engineered to have specific optical and electronic properties. For instance, poly(methyl α-chloroacrylate) has been investigated for its dielectric properties, with studies showing a higher dipole moment compared to poly(methyl methacrylate) due to the presence of the chlorine atom. iupac.org This affects its electrical behavior. iupac.org
The blending of polymers can enhance their electronic properties. biointerfaceresearch.com Computational studies on blends of carboxymethyl cellulose and polyethylene (B3416737) oxide have shown that blending can increase the total dipole moment and decrease the electronic bandgap energy, making them suitable for electrochemical devices. biointerfaceresearch.com Conducting polymers, also known as "synthetic metals," possess electronic properties similar to inorganic metals due to their pi-conjugated backbone. taylorfrancis.com
Applications in Functional Materials
The versatility of this compound and its derivatives allows for their use in a range of functional materials.
Liquid Crystals: Side-chain liquid crystalline polymers have been synthesized using poly-α-chloroacrylates. tandfonline.comtandfonline.com These materials exhibit properties of both liquids and crystals and are used in applications like digital displays. wikipedia.org While some poly-α-chloroacrylates with certain side chains did not show clear liquid-crystalline properties, others formed layered structures. tandfonline.com The incorporation of this compound into copolymers can be used for the photoalignment of liquid crystals. google.com
Fluorescent Dyes and Photoluminescent Polymers: Polymers can be designed to be fluorescent by incorporating fluorescent dyes. sonybiotechnology.comnih.gov These materials absorb light at one wavelength and emit it at a longer wavelength. nih.gov Some fluorescent dyes are based on organic polymers with precisely loaded fluorescent molecules. sonybiotechnology.com Derivatives of 3-hydroxythiophenes, which can be synthesized from methyl this compound, are used as building blocks for fluorescent dyes and photoluminescent polymers. organic-chemistry.org
CO2 Capture: Functionalized polymers are being explored for their potential in carbon dioxide capture. d-nb.info Computational studies have investigated the use of methyl this compound as a functional monomer in graphene oxide/polymer composites to improve CO2 adsorption capacity. d-nb.info The binding energy between CO2 and these composite materials is a key factor in their effectiveness. d-nb.info
Derivatives of 2 Chloroacrylate: Synthesis and Advanced Applications
Esters and Amides of 2-Chloroacrylic Acid
Esters and amides of 2-chloroacrylic acid are versatile reagents in organic synthesis. The synthesis of 2-chloroacrylic esters can be achieved through a two-step process starting from bulky chiral alcohols. This method involves the formation of a 2,3-dichloro ester intermediate, which then undergoes regioselective elimination of hydrogen chloride upon heating with dimethylaniline to yield the desired chiral 2-chloroacrylic ester in moderate to high yields, avoiding polymerization. acs.org
Methyl 2-chloroacrylate, a common ester, is a colorless liquid used in the production of acrylic high polymers and as a monomer for specialized polymers. oncotarget.com It serves as a key starting material in various synthetic transformations. For instance, it is used in the synthesis of 2-aminothiazoline-4-carboxylic acid, an intermediate for L-cysteine, through its reaction with thiourea (B124793). oncotarget.com
The reactivity of 2-chloroacryloyl chloride allows for the straightforward preparation of esters and amides through reactions with alcohols and amines, respectively. These derivatives are important building blocks for more complex molecules.
Synthesis of Substituted 3-Hydroxythiophenes
A notable application of this compound esters is in the synthesis of substituted 3-hydroxythiophenes, which are significant heterocyclic scaffolds found in biologically active molecules and materials like fluorescent dyes. organic-chemistry.org A robust method for their synthesis involves the Meerwein arylation of methyl this compound. organic-chemistry.orgorganic-chemistry.org This process begins with the reaction of methyl this compound with various arenediazonium salts, catalyzed by copper(II) bromide, to produce methyl 3-aryl-2-bromo-2-chloropropanoates. organic-chemistry.orgresearchgate.netresearchgate.net
These intermediates are then reacted with substituted methanethiols to construct a diverse range of 2-substituted 5-aryl-3-hydroxythiophenes. organic-chemistry.orgresearchgate.net This synthetic strategy is advantageous due to its efficiency, use of mild reaction conditions, and the accessibility of starting materials, which allows for significant structural diversity in the final products. organic-chemistry.org
Table 1: Examples of Substituted 3-Hydroxythiophenes Synthesized via Meerwein Arylation of Methyl this compound
| Aryl Group (from Diazonium Salt) | Thiol Reagent | Product (2-Substituted 5-Aryl-3-hydroxythiophene) | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Methyl thioglycolate | Methyl 5-(4-methoxyphenyl)-3-hydroxythiophene-2-carboxylate | Good |
| Phenyl | Benzyl mercaptan | 2-Benzyl-5-phenyl-3-hydroxythiophene | Good-Excellent |
| 4-Chlorophenyl | Ethyl thioglycolate | Ethyl 5-(4-chlorophenyl)-3-hydroxythiophene-2-carboxylate | Good-Excellent |
| 4-Nitrophenyl | 2-Mercaptoethanol | 2-(2-Hydroxyethyl)-5-(4-nitrophenyl)-3-hydroxythiophene | Good |
Data synthesized from research findings. organic-chemistry.orgresearchgate.net
Chiral this compound Derivatives in Asymmetric Synthesis
Chiral derivatives of this compound are valuable dienophiles in asymmetric Diels-Alder reactions, a powerful method for constructing complex, stereodefined molecules. rhhz.netnih.gov The synthesis of chiral 2-chloroacrylic esters from readily available chiral alcohols provides access to these important building blocks. acs.org
One significant application is the enantioselective Diels-Alder cyclization between a 3-hydroxy-α-pyrone derivative and methyl this compound. rhhz.net For example, the reaction of 4-bromo-3-hydroxy-α-pyrone with methyl this compound in the presence of the organocatalyst cinchonine (B1669041) yields an optically active endo-cyclic adduct. rhhz.net This adduct serves as a key intermediate in the total synthesis of complex natural products, such as the fungal metabolite A82775C. rhhz.net
The effectiveness of chiral auxiliaries derived from biomass, such as those from levoglucosenone, has also been explored in asymmetric Diels-Alder reactions of their corresponding acrylates with cyclopentadiene. arkat-usa.org These reactions, particularly when assisted by microwave irradiation, can produce cycloadducts in good yields, although achieving high diastereoselectivity can be challenging and highly dependent on reaction conditions. arkat-usa.org
Heterocyclic Compounds Derived from this compound Scaffolds
The this compound scaffold is a versatile starting point for the synthesis of a variety of heterocyclic compounds beyond thiophenes. core.ac.uk Its reactivity allows for its use in annulation reactions to build complex ring systems.
A significant example is the rhodium(III)-catalyzed [4+2] annulation of N-hydroxyoximes or benzamides with methyl this compound. researchgate.netnih.govacs.org This method provides an efficient route to construct isoquinoline (B145761) and isoquinolone skeletons, which are core structures in many natural products and biologically important molecules. researchgate.netnih.govresearchgate.net The protocol demonstrates good functional group tolerance and works with a wide range of substrates without the need for external metal oxidants, highlighting its utility and versatility. researchgate.netnih.gov This catalytic C-H activation/annulation strategy has also been successfully applied to synthesize other valuable heterocyclic systems like 1,2-benzothiazines. nih.govacs.org
Another application involves the reaction of 2-acetamido-3-hydroxypyridine with ethyl this compound under basic conditions to form pyrido[4,3-b] researchgate.netCurrent time information in Bangalore, IN.oxazine derivatives. oncotarget.com
Metal Complexes and Organometallic Adducts of this compound
The carboxylate group of this compound can coordinate with metal ions to form a variety of metal complexes and organometallic adducts. A notable example is the formation of iron-oxo-hydroxo clusters. psu.edu Research has detailed the synthesis and structure of a hexanuclear iron cluster, [Fe₆O₂(OH)₂(O₂CC(Cl)CH₂)₁₂(H₂O)₂], by reacting sodium chloroacrylate with iron(III) chloride. psu.edu
The structure of this air- and moisture-stable compound was determined by single-crystal X-ray diffraction. psu.edu It features a core of six iron atoms in a twist-boat arrangement. psu.edu The cluster consists of two [Fe₃O(H₂O)(μ-O₂CC(Cl)CH₂)₅]²⁺ units that are bridged by two chloroacrylate groups and two μ-hydroxo groups. psu.edu The central iron atoms are coordinated to μ₃-oxo, μ₂-hydroxo, and chloroacrylate oxygen atoms, while the iron atoms at the apices are bonded to a μ₃-oxo group, chloroacrylate oxygens, and a water molecule. psu.edu Such clusters are of interest for their magnetic properties and as precursors for materials science applications. psu.educapes.gov.brosti.gov
Metal-Organic Frameworks (MOFs) with this compound Ligands
While the use of this compound itself as a primary linker in the synthesis of stable, porous Metal-Organic Frameworks (MOFs) is not extensively documented, the principles of MOF chemistry suggest its potential utility. MOFs are constructed from metal nodes and organic linkers, and the functionalization of these linkers is a key strategy for tuning the properties of the resulting material. chemmethod.comunibo.itnih.gov
The introduction of halogen atoms onto the organic linkers of a MOF can significantly alter its properties, such as hydrophilicity and gas sorption capacities. acs.orgresearchgate.net For example, the in situ halogenation of linkers has been shown to enhance CO₂, CH₄, and N₂ uptake in zirconium-based MOFs compared to their non-halogenated counterparts. acs.orgresearchgate.net This is attributed to changes in the surface chemistry and electronic properties of the pores. acs.org
Given these findings, this compound could potentially be employed in MOF synthesis in several ways:
As a co-ligand or modulator to introduce chlorine functionality into the framework, thereby modifying the pore environment. chemmethod.com
In the post-synthetic modification of existing MOFs, where the reactive vinyl and chloro groups could be used to anchor other functional molecules within the pores. chemmethod.comrsc.org
As the primary linker, although its monodentate nature might favor the formation of lower-dimensional coordination polymers rather than robust 3D frameworks. nih.gov
The development of MOFs incorporating functionalized acrylate (B77674) ligands is an active area of research, and the unique electronic and reactive properties of the this compound ligand present an opportunity for the design of new materials with tailored functionalities. acs.orgfrontiersin.org
Theoretical and Computational Studies of 2 Chloroacrylate Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-chloroacrylate monomers. natscidiscovery.comresearchgate.net These computational methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its chemical behavior. natscidiscovery.com
Studies on various acrylate (B77674) monomers, including methyl this compound (MClA) and ethyl α-chloroacrylate (ECA), have utilized DFT to probe their reactivity. researchgate.netacs.orgugent.beresearchgate.net For instance, the kinetics of the free-radical propagation of ECA have been successfully modeled using various DFT functionals. acs.orgugent.be Such calculations can determine key parameters that dictate the rate of polymerization. researchgate.net
One area of investigation involves the interaction of monomers with other molecules. DFT has been employed to estimate the binding energy between CO2 and various functional monomers, including MClA, as part of an effort to screen for materials suitable for CO2 capture. researchgate.net This research highlights how computational screening can efficiently identify promising candidates for specific applications. researchgate.net
In the context of polymerization, the reactivity of the monomer is a critical factor. researchgate.net DFT calculations have been used to model the free-radical polymerization of a series of α-substituted acrylates, including ECA. acs.orgugent.be These studies explore the influence of substituents on the kinetics of the propagation step, providing a theoretical basis for observed polymerization trends. acs.orgugent.beresearchgate.net
A comparative study calculated the propagation rate constants for several monomers. The findings are summarized in the table below.
| Monomer | Calculated Propagation Rate Constant (kp) at 298 K (L mol⁻¹ s⁻¹) |
| Ethyl α-chloroacrylate (ECA) | 2690 |
| Methyl acrylate (MA) | 28840 |
| Methyl methacrylate (B99206) (MMA) | 1202 |
| Ethyl α-fluoroacrylate (EFA) | 120 |
| This table presents selected calculated data for comparison purposes. The calculations were performed at the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory. ugent.be |
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a fundamental framework in chemical kinetics used to understand reaction rates and mechanisms. yok.gov.tr It posits that a chemical reaction proceeds from reactants to products through a high-energy, unstable configuration known as the transition state. pageplace.de By analyzing the properties of this transition state on the potential energy surface, which can be calculated using quantum chemical methods like DFT, the reaction mechanism can be elucidated.
In the context of the free-radical polymerization of this compound, TST is crucial for understanding the elementary reaction steps, such as initiation and propagation. acs.orgugent.beyok.gov.tr Computational studies model the reaction pathway of a radical adding to a monomer unit, identifying the geometry and energy of the transition state. pageplace.de For example, DFT has been used to study the chain propagation reaction between two acrylate monomers, providing insight into this critical phase of polymerization. researchgate.net
The activation energy, a key parameter derived from TST, determines the rate of the reaction. Calculations for the free-radical propagation of ethyl α-chloroacrylate (ECA) have determined the activation barriers for the addition of monomeric, dimeric, and trimeric radicals to the monomer. acs.orgugent.be These calculations help to understand how the reaction rate changes as the polymer chain grows. acs.orgugent.be
| Reacting System | Calculated Activation Energy (kJ mol⁻¹) |
| Monomer Radical + ECA Monomer | 19.7 |
| Dimer Radical + ECA Monomer | 20.1 |
| Trimer Radical + ECA Monomer | 19.7 |
| This table shows the calculated activation energies for the propagation step of ethyl α-chloroacrylate (ECA) polymerization. Calculations were performed at the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory. ugent.be |
These theoretical investigations of the transition states and reaction energetics provide a detailed, step-by-step picture of the polymerization mechanism that is often difficult to obtain through experimental means alone. researchgate.net
Prediction of Spectroscopic Properties for Mechanistic Understanding
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which in turn provides a deeper understanding of molecular structure and reaction mechanisms. karger.comrsc.orgresearchgate.net By simulating spectra and comparing them with experimental data, researchers can validate their theoretical models and gain detailed structural insights. nih.gov
In the study of polymers, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the polymer's microstructure (stereoregularity). karger.com For poly(alkyl α-chloroacrylate), for example, NMR has been used to determine the arrangement of monomer units within the polymer chain. acs.org Computational methods can predict NMR chemical shifts (¹H and ¹³C) for proposed structures. nih.govbas.bgnmrdb.org The agreement between the calculated and experimental spectra can confirm the stereochemistry of the polymer, which has significant implications for its physical properties.
The general workflow involves:
Proposing different possible conformations or structures of the molecule or polymer segment.
Performing quantum mechanical calculations (often using DFT) to optimize the geometry of each proposed structure. nih.gov
Calculating the NMR chemical shifts for each optimized structure. nih.gov
Comparing the calculated shifts with the experimental NMR data to identify the most likely structure present in the sample. nih.gov
This synergy between computational prediction and experimental spectroscopy is crucial for linking the conditions of a polymerization reaction to the resulting polymer structure, thereby advancing mechanistic understanding. karger.com
Molecular Dynamics Simulations of this compound in Polymeric Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to investigate the structure, dynamics, and thermodynamic properties of complex systems, such as polymers in various environments. rsc.orgchemrxiv.orgrsc.org At its core, an MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net
For systems involving poly(this compound), MD simulations can provide molecular-level insights into the behavior of these polymers in blends or as composites. rsc.orgnih.gov While specific MD studies focusing exclusively on poly(this compound) are not extensively detailed in the literature, the methodology is widely applied to similar polymeric systems, such as poly(methyl methacrylate) (PMMA). rsc.org For example, atomistic MD simulations have been used to investigate the behavior of binary polymer blends, studying their miscibility, structure, and phase behavior by analyzing radial distribution functions and the mobility of the polymer chains. rsc.org
Such simulations are critical for understanding how poly(this compound) chains might pack together, interact with other polymers or solvents, and respond to changes in temperature. chemrxiv.org This information is vital for predicting and understanding the macroscopic properties of materials derived from this compound. chemrxiv.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Material Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of molecules with their physical properties using statistical methods. researchgate.netconicet.gov.ar The fundamental idea is that the properties of a chemical compound are determined by its molecular structure. researchgate.net By encoding structural information into numerical values called "molecular descriptors," QSPR models can be developed to predict the properties of new, unsynthesized compounds, thereby accelerating material design and discovery. conicet.gov.armdpi.com
In polymer science, QSPR is a valuable tool for predicting important material properties. worldscientific.comresearchgate.net For instance, QSPR models have been successfully developed for large sets of polyacrylates to predict their glass transition temperatures (Tg), a crucial parameter for determining a polymer's application range. researchgate.networldscientific.com These models often use quantum chemical descriptors derived from the monomer structure, such as molecular polarizability, entropy, and orbital energies (e.g., ELUMO). researchgate.net
A study on polyacrylates developed a successful QSPR model for predicting Tg using three quantum chemical descriptors calculated from the monomer structures via DFT. researchgate.net The model demonstrated a high correlation between the predicted and experimental values, proving its predictive power. researchgate.net
| Descriptor | Description | Role in Tg Prediction |
| α | Molecular average polarizability | Reflects the ease of distorting the electron cloud; related to intermolecular forces. |
| S | Entropy | A measure of molecular disorder and flexibility. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and affects intermolecular interactions. |
| This table describes the quantum chemical descriptors used in a QSPR model to predict the glass transition temperature (Tg) of polyacrylates. researchgate.net |
By establishing these relationships, QSPR models provide a rational, efficient way to screen virtual libraries of potential monomers like this compound derivatives and prioritize candidates with desired properties for synthesis, saving significant time and resources in the development of new materials. conicet.gov.ar
Analytical Methodologies for Research on 2 Chloroacrylate
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is fundamental to the analysis of 2-chloroacrylate and its derivatives, providing detailed information on molecular structure, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the microstructural analysis of polymers derived from this compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can determine the stereoregularity (tacticity) of the polymer chain.
Detailed studies on various poly(alkyl α-chloroacrylates) have demonstrated the power of both ¹H and ¹³C NMR. acs.org High-frequency ¹H NMR, for instance at 500 MHz, provides sufficient resolution to analyze the stereochemical arrangement of monomer units. acs.org However, ¹³C NMR is often more informative for determining triad (B1167595), tetrad, and even pentad sequences from the distinct resonances of the carbonyl, backbone methylene (B1212753), and quaternary carbons. acs.org
The stereoregularity of poly(α-chloroacrylates) is highly dependent on the polymerization conditions. acs.orgd-nb.info For example, polymerizations initiated by free-radical initiators like AIBN or by n-butyllithium (n-BuLi) in a polar solvent like tetrahydrofuran (B95107) (THF) typically yield syndiotactic-rich polymers, as determined by Bernoullian statistics. acs.org Conversely, using n-BuLi in a nonpolar solvent such as toluene (B28343) can produce moderately isotactic polymers. acs.org The specific tacticity can be quantified by analyzing the relative peak areas in the NMR spectra. acs.orgacs.org Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be employed to definitively correlate which protons are attached to which carbons, aiding in the confident assignment of complex spectra. emerypharma.com
Table 1: Representative NMR Analysis for Poly(alkyl α-chloroacrylate) Microstructure
| NMR Technique | Structural Information Obtained | Typical Observations |
| ¹³C NMR | Triad, Tetrad, Pentad Sequences | Distinct chemical shifts for carbonyl, backbone methylene, and quaternary carbons reveal stereochemical arrangements (isotactic, syndiotactic, heterotactic). acs.org |
| ¹H NMR | Tacticity Analysis | High-field instruments (e.g., 500 MHz) resolve methylene proton signals, allowing for the determination of dyad and triad tacticities. acs.org |
| ¹H-¹³C HSQC | Direct C-H Correlation | Provides unambiguous assignment of proton and carbon signals, confirming structural interpretations. emerypharma.comresearchgate.net |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. edinst.comphotothermal.com IR spectroscopy measures the absorption of infrared light by molecules with changing dipole moments, making it highly sensitive to polar functional groups. photothermal.com Raman spectroscopy measures the inelastic scattering of light, which is more sensitive to non-polar, symmetric bonds and skeletal vibrations. photothermal.comnih.gov
In the analysis of this compound monomers and their corresponding polymers, these techniques are used to confirm the presence of key functional groups and to monitor chemical transformations. The IR spectrum of an alkyl chloroacrylate would show characteristic absorption bands for the ester carbonyl group (C=O) around 1740-1760 cm⁻¹ and the carbon-chlorine bond (C-Cl) around 710 cm⁻¹. acs.org The presence of the vinyl group (C=C) is also identifiable.
For polymers, Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for identifying the polymer type and detecting degradation. jordilabs.com For instance, the appearance or increase in intensity of a peak around 1718 cm⁻¹ can indicate oxidation through the formation of carbonyl groups. jordilabs.commdpi.com The fundamental differences in selection rules mean that some vibrations may be active in only one of the two techniques, making their combined use a powerful approach for comprehensive functional group analysis. nih.gov
Table 2: Key Vibrational Modes for this compound Analysis
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Significance |
| Ester Carbonyl (C=O) | IR | ~1740-1760 | Confirms the presence of the acrylate (B77674) ester functionality. acs.org |
| Carbon-Chlorine (C-Cl) | IR / Raman | ~710 | Indicates the presence of the chlorine substituent. acs.org |
| Vinyl (C=C) | IR / Raman | ~1630-1640 | Confirms the unsaturated nature of the monomer. |
| Oxidative Carbonyl (C=O) | IR | ~1718 | Can indicate polymer degradation or oxidation. jordilabs.com |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within a molecule. It is a powerful tool for quantitative analysis and for monitoring reaction kinetics, particularly in polymerization reactions. tec5usa.com
The kinetics of this compound polymerization can be followed in real-time by monitoring changes in the UV-Vis absorbance. doi.org As the monomer is consumed and polymer is formed, the electronic environment changes, leading to a corresponding change in the absorption spectrum. For example, in systems where polymerization is coupled with another process, such as the aggregation of gold nanoparticles, the reaction kinetics can be tracked by observing the shift in the Localized Surface Plasmon Resonance (LSPR) band. doi.org
Temperature-dependent UV-Vis spectroscopy can also be used to investigate the thermodynamics and pathway complexity of polymerization, distinguishing between different aggregation mechanisms. nih.gov The technique's high sensitivity and compatibility with online process analytical technology (PAT) make it suitable for real-time monitoring and control of polymerization reactions, ensuring optimal conditions and inhibitor concentrations. tec5usa.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.
Chromatographic Separations for Purity and Mixture Analysis
Chromatography is the primary method for separating components of a mixture, making it essential for assessing the purity of this compound monomers and analyzing complex reaction products.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used in the analysis of this compound and its esters. The choice between them depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like methyl this compound. tcichemicals.comnih.gov Purity analysis is commonly performed using GC, often with a Flame Ionization Detector (FID). tcichemicals.comjapsonline.com Commercial specifications for methyl this compound, for example, often state a purity of over 98.0% as determined by GC. tcichemicals.comtcichemicals.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both volatile and non-volatile compounds. Reverse-phase (RP) HPLC methods have been developed for the analysis of 2-chloroacrylic acid and its esters, such as ethyl this compound. sielc.comsielc.com A typical method involves a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com HPLC is scalable and can be used not only for analytical purity checks but also for the preparative isolation of the compound or its impurities. sielc.comsielc.com
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Analyte Example | Column | Mobile Phase / Conditions | Application |
| GC-FID | Methyl this compound | DB-Wax | Oven Temp Program: 40°C to 200°C | Purity determination, quantification. tcichemicals.comjapsonline.com |
| RP-HPLC | 2-Chloroacrylic Acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Purity analysis, preparative separation. sielc.com |
| RP-HPLC | Ethyl this compound | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid | Purity analysis, isolation of impurities. sielc.com |
Mass Spectrometry for Product and Intermediate Identification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of compounds and to elucidate their structure by analyzing their fragmentation patterns. In the context of this compound research, MS is critical for identifying reaction products and trapping and characterizing transient intermediates. researchgate.netmst.edu
Electrospray Ionization (ESI-MS) is particularly useful for analyzing products from aqueous reactions, such as enzymatic conversions. In studies of the 2-haloacrylate hydratase enzyme, ESI-MS operating in negative-ion mode was used to monitor the conversion of 2-chloroacrylic acid (2-CAA) to pyruvate (B1213749). researchgate.netasm.org The analysis clearly identified the substrate peaks at m/z 105 and 107 (due to the ³⁵Cl and ³⁷Cl isotopes) and the product peak at m/z 87. researchgate.net The mechanism was further confirmed by carrying out the reaction in ¹⁸O-labeled water (H₂¹⁸O), which resulted in a product peak at m/z 89, proving that an oxygen atom from water was incorporated into the product. asm.orgnih.gov
Furthermore, MS coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS) enables the identification of enzyme-substrate intermediates. mst.edukyoto-u.ac.jp Researchers have successfully trapped a covalent flavin-substrate intermediate in the 2-haloacrylate hydratase reaction and characterized it by LC-MS. mst.edu In other studies, tandem MS was used to analyze peptide fragments of an enzyme, identifying a specific aspartic acid residue as the active site nucleophile by observing a mass shift after reaction in H₂¹⁸O. kyoto-u.ac.jp
Table 4: Mass Spectrometry Data for Key Species in this compound Reactions
| Species | Technique | Observed m/z | Isotopic Signature | Significance |
| This compound | ESI-MS (-) | 105, 107 | ~3:1 ratio | Identification of the substrate, confirming the presence of one chlorine atom. researchgate.net |
| Pyruvate (product) | ESI-MS (-) | 87 | N/A | Identification of the enzymatic reaction product. researchgate.netasm.org |
| ¹⁸O-labeled Pyruvate | ESI-MS (-) | 89 | N/A | Mechanistic probe confirming oxygen incorporation from water. asm.orgnih.gov |
Environmental Transformation and Bioremediation Pathways of 2 Chloroacrylate
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For many organic compounds, hydrolysis and photolysis are significant degradation pathways. researchgate.net Hydrolysis is the chemical breakdown of a compound due to reaction with water, while photolysis is the breakdown of compounds by light. researchgate.netamazonaws.com
Some chemicals, such as certain pesticides, are known to be stable to hydrolysis and photolysis. regulations.gov For instance, perfluorinated substances are generally not transformed to any significant extent by these processes in water. mst.dk The potential for a chemical to undergo photolysis is related to its ability to absorb light at wavelengths greater than 290 nm. mst.dk While specific data on the hydrolysis and photolysis of 2-chloroacrylate is not extensively detailed in the provided results, the general principles of abiotic degradation provide a framework for understanding its potential non-biological fate. researchgate.netamazonaws.com The environmental persistence of a compound is influenced by its resistance to such degradation mechanisms. mst.dk
Biotic Transformation Pathways in Environmental Systems
Biotic transformation, or bioremediation, utilizes microorganisms and their enzymes to break down environmental pollutants. clu-in.org This is a key process for the removal of many organic compounds from soil and groundwater. clu-in.org
Several bacterial strains have been identified that can use this compound as a sole source of carbon for growth, indicating its complete assimilation into microbial biomass. tandfonline.comnih.gov Notably, Pseudomonas and Burkholderia species have demonstrated this capability. tandfonline.comresearchgate.netmdpi.com For example, Pseudomonas sp. YL and Burkholderia sp. WS can grow in media containing this compound. tandfonline.comresearchgate.net The degradation of this compound by these microorganisms is often accompanied by complete dehalogenation. nih.gov
The ability of these microbes to utilize this compound is typically inducible, meaning the specific enzymes required for its breakdown are synthesized in the presence of the compound. tandfonline.com For instance, Pseudomonas sp. YL produces dehalogenase activity when grown in a this compound medium. tandfonline.com This microbial activity is a cornerstone of bioremediation strategies for sites contaminated with halogenated compounds. frontiersin.org
The microbial degradation of this compound is facilitated by a suite of specialized enzymes. nih.govtandfonline.com These enzymes catalyze specific reactions that transform the toxic compound into intermediates that can enter central metabolic pathways. nih.gov
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. frontiersin.org In the context of this compound, 2-haloacid dehalogenases are particularly important. frontiersin.org For example, Pseudomonas sp. YL produces two different 2-haloacid dehalogenases when induced by this compound. tandfonline.com These enzymes can convert chlorinated compounds to their corresponding hydroxy acids. frontiersin.org Some dehalogenases act on a wide range of halogenated compounds and are of great interest for bioremediation applications. frontiersin.org
Reductases: A key enzyme in the metabolism of this compound is 2-haloacrylate reductase. nih.govtandfonline.com This enzyme, found in bacteria like Burkholderia sp. WS, catalyzes the NADPH-dependent reduction of the carbon-carbon double bond of this compound to produce (S)-2-chloropropionate. researchgate.net This product can then be further metabolized by dehalogenases. researchgate.net The discovery of 2-haloacrylate reductase revealed a new pathway for the degradation of unsaturated organohalogen compounds. researchgate.net
Hydratases: A novel enzyme, 2-haloacrylate hydratase, has also been discovered in the metabolism of this compound. nih.govtandfonline.comnih.gov This FADH2-dependent enzyme, found in Pseudomonas sp. YL, catalyzes the hydration of this compound to produce pyruvate (B1213749). nih.govtandfonline.comnih.gov The proposed mechanism involves the formation of an unstable intermediate, 2-chloro-2-hydroxypropionate, which spontaneously dechlorinates to pyruvate. nih.gov This represents a unique dehalogenation mechanism that involves the addition of water to the substrate. nih.gov
Table of Enzymes Involved in this compound Biotransformation
| Enzyme | Function | Organism(s) |
|---|---|---|
| 2-Haloacid Dehalogenase | Catalyzes hydrolytic dehalogenation of 2-haloacids. | Pseudomonas sp. YL |
| 2-Haloacrylate Reductase | Reduces the double bond of this compound to form (S)-2-chloropropionate. | Burkholderia sp. WS |
Microbial Degradation and Assimilation.
Fate and Transport Modeling of this compound in Aquatic and Terrestrial Systems
Fate and transport models are computational tools used to predict the movement and persistence of chemicals in the environment. epa.govcdc.gov These models consider various physical, chemical, and biological processes to estimate contaminant concentrations at different locations and times. epa.gov
For a compound like this compound, a fate and transport model would integrate data on its abiotic degradation rates (hydrolysis and photolysis), its potential for sorption to soil and sediment, and its biotic degradation pathways. cdc.gov The high water solubility suggested by some related compounds could imply a potential for movement in aquatic systems, while its susceptibility to microbial degradation would influence its persistence in both soil and water. regulations.govnih.gov
Modeling the fate and transport of this compound is crucial for assessing the risk it poses to ecosystems and for designing effective remediation strategies. itrcweb.orgnih.gov For example, understanding its transport pathways can help determine whether contamination is likely to be localized or spread to larger areas, including groundwater. itrcweb.org The biodegradation pathways predicted by models can also help to identify the most effective bioremediation approaches. nih.gov
Future Research Directions and Emerging Paradigms in 2 Chloroacrylate Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The development of highly selective and efficient catalytic systems is a cornerstone of modern synthetic chemistry. For 2-chloroacrylates, future research is focused on both novel organometallic catalysts and advanced biocatalytic methods to control their transformations with high precision.
One promising area is the use of transition-metal catalysis. For example, Rhodium(III)-catalyzed [4+2] annulation of N-hydroxyoximes with 2-chloroacrylates has been disclosed as a method for generating diverse isoquinoline-3-carboxylates. This protocol demonstrates good functional group compatibility and a wide substrate scope without the need for external metal oxidants. Future work will likely expand the range of metal catalysts and ligands to achieve even greater control over stereoselectivity and to access new heterocyclic scaffolds.
In parallel, biocatalysis offers an environmentally friendly and highly selective alternative for transforming 2-chloroacrylates. Several types of enzymes have been identified that can act on haloacrylates, opening the door for green synthesis of valuable chiral building blocks.
2-Haloacid Dehalogenases : These enzymes catalyze the hydrolytic dehalogenation of 2-haloacids. Depending on the enzyme class (L-DEX, D-DEX, or DL-DEX), they can produce specific enantiomers of 2-hydroxyalkanoic acids. frontiersin.orgkyoto-u.ac.jp The mechanism often involves a nucleophilic attack by an aspartate residue in the enzyme's active site. kyoto-u.ac.jp
2-Haloacrylate Reductases : A novel reductase from Burkholderia sp. WS has been shown to catalyze the NADPH-dependent asymmetric reduction of 2-chloroacrylic acid to produce (S)-2-chloropropionic acid. researchgate.netresearchgate.net This transformation is a key step in the microbial metabolism of 2-chloroacrylate. researchgate.netnih.govmdpi.com
2-Haloacrylate Hydratases : Researchers have discovered a unique FADH2-dependent hydratase in Pseudomonas sp. strain YL that converts this compound into pyruvate (B1213749). asm.orgasm.org The enzyme catalyzes the hydration of the double bond, followed by spontaneous dechlorination. asm.orgasm.org This non-redox reaction, which requires a reduced flavin coenzyme, represents a new class of flavoenzyme activity. asm.org
Future research will focus on enzyme engineering and directed evolution to improve the stability, substrate scope, and catalytic efficiency of these enzymes. The integration of these biocatalysts into industrial-scale processes could provide sustainable routes to valuable chemicals derived from this compound.
| Catalytic System | Catalyst Type | Transformation | Key Features & Research Directions |
|---|---|---|---|
| Rhodium(III) Catalysis | Organometallic | [4+2] Annulation to form Isoquinolines | Good functional group tolerance; oxidant-free. Future work aims to expand catalyst scope and control stereoselectivity. |
| 2-Haloacid Dehalogenase | Enzyme (Biocatalyst) | Hydrolytic Dehalogenation | Produces chiral 2-hydroxyalkanoic acids; high stereoselectivity. frontiersin.org Future work includes enzyme engineering for enhanced stability and substrate range. frontiersin.org |
| 2-Haloacrylate Reductase | Enzyme (Biocatalyst) | Asymmetric Reduction | NADPH-dependent; produces (S)-2-chloropropionic acid. researchgate.netresearchgate.net Research is focused on understanding the metabolic pathway and enzyme mechanism. researchgate.netnih.gov |
| 2-Haloacrylate Hydratase | Enzyme (Biocatalyst) | Hydration and Dechlorination | FADH2-dependent; converts this compound to pyruvate. asm.orgasm.org Represents a novel class of flavoenzyme; future studies will explore its catalytic cycle and potential applications. asm.org |
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
AI and machine learning models are also being developed to predict reaction outcomes and material properties from molecular structure alone.
Reaction Prediction : Platforms like IBM's RXN for Chemistry and ChemAIRS use deep learning models trained on vast reaction databases to predict retrosynthetic pathways for target molecules. chemical.aichemcopilot.com This can help chemists design efficient routes to novel this compound derivatives.
Polymer Property Prediction : Machine learning models can predict key kinetic parameters, such as the propagation rate coefficient (k_p), for free-radical polymerization based on monomer structure. mdpi.comrsc.org Models have been successfully applied to various acrylates and methacrylates, and this approach could be extended to this compound to facilitate kinetic modeling and reactor design. mdpi.comrsc.orgrsc.org AI-based forecasting can also predict polymer properties like molecular weight distribution and branching levels, guiding the synthesis of materials with tailored characteristics. acs.orgchemrxiv.org
The integration of these technologies creates a closed-loop "Design-Make-Test-Analyze" (DMTA) cycle. iktos.ai An AI can design a novel this compound-based molecule or polymer, a robotic system can synthesize and test it, and the results can be fed back into the AI to refine the next design. This automated, data-driven approach will dramatically accelerate the pace of innovation in this compound chemistry.
Advanced Materials Development from Tailored this compound Copolymers
The unique chemical properties of this compound make it a valuable comonomer for creating advanced functional polymers. Future research is focused on designing tailored copolymers for applications in optics and sustainable materials.
One major research avenue is the development of degradable vinyl polymers. The carbon-chlorine bond in a this compound unit incorporated into a polymer backbone can act as a trigger for degradation. acs.orgresearchgate.net This provides a strategy to create polymers that are stable under normal use but can be broken down on demand using a specific chemical stimulus.
Metal-Catalyzed Degradation : Copolymers of methyl methacrylate (B99206) (MMA) and methyl α-chloroacrylate (MCA) can be degraded by activating the "in-chain" C-Cl bond with a metal catalyst. acs.org For example, a SaBOX/copper catalyst system can first facilitate the controlled polymerization of MMA and α-chloroacrylate at low temperatures and then, at higher temperatures, stimulate the cleavage of the polymer chain at the chloroacrylate units. figshare.com
Photocatalytic Degradation : Researchers have shown that copolymers of MMA and MCA can be efficiently degraded into low-molecular-weight oligomers under visible light irradiation in the presence of a photocatalyst like dimanganese decacarbonyl (Mn₂(CO)₁₀). researchgate.netethz.ch This offers a method for polymer recycling under ambient conditions, moving towards a more sustainable and greener approach. researchgate.net
Another emerging application is in the field of high-performance optical materials. The incorporation of chlorine atoms can increase the refractive index of a polymer. Copolymers of methyl this compound and other monomers are being investigated for applications such as graded-index plastic optical fibers (GI-POFs). While commodity polymers like poly(methyl methacrylate) (PMMA) are known for their optical transparency, their use in certain applications is limited. atommek.comacs.orgacs.org Tailoring the copolymer composition allows for the fine-tuning of optical properties like refractive index while maintaining good thermal and mechanical stability.
| Copolymer System | Key Feature | Stimulus/Catalyst | Emerging Application |
|---|---|---|---|
| Poly(MMA-co-MCA) | In-chain C-Cl trigger for degradation | SaBOX/Copper catalyst, heat (≥65 °C) | Chemically recyclable and upcyclable polymers. figshare.com |
| Poly(MMA-co-MCA) | In-chain C-Cl trigger for degradation | Visible light, Mn₂(CO)₁₀ photocatalyst | Photodegradable polymers for sustainable recycling. researchgate.netethz.ch |
| Methyl this compound / 2,2,2-trichloroethyl methacrylate copolymers | High refractive index | - | Graded-index plastic optical fibers (GI-POFs). |
Exploration of this compound in Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent interactions. osaka-u.ac.jpeurekalert.org Nanotechnology utilizes materials at the nanoscale to create devices and systems with novel properties. jchemrev.commdpi.com The this compound monomer, with its polymerizable double bond and reactive chloro and ester groups, is an ideal building block for creating functional polymers that can participate in these advanced fields.
Future research will likely explore the use of this compound to synthesize "smart" polymers that can self-assemble into larger structures in response to external stimuli. osaka-u.ac.jpeurekalert.orgjchemrev.com For example, polymers containing this compound-derived units could be post-functionalized with moieties capable of specific recognition, such as host-guest pairs (e.g., cyclodextrin (B1172386) and adamantane) or metal-coordinating ligands (e.g., terpyridine). mdpi.comrsc.org These functionalized polymers could then self-assemble in solution to form supramolecular hydrogels, nanoparticles, or other complex architectures. mdpi.comacs.org The reversible nature of these non-covalent bonds could impart properties like self-healing and stimuli-responsiveness. mdpi.com
In nanotechnology, functional polymers are crucial for applications ranging from drug delivery to biosensing and tissue engineering. mdpi.comnih.gov The reactivity of the chloro-substituent in poly(this compound)s provides a versatile handle for surface functionalization of nanoparticles. For instance, nanoparticles could be coated with a this compound-containing polymer, and the chloro groups could then be used as anchor points to attach drugs, targeting ligands, or imaging agents. nih.gov This approach allows for the creation of multifunctional nanocarriers for biomedical applications. nih.gov The ability to precisely control the architecture and functionality of polymers through techniques like controlled radical polymerization makes this compound a highly attractive monomer for the bottom-up fabrication of advanced nanomaterials.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Chloroacrylate derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 2-chloroacrylic acid with alcohols under acid catalysis (e.g., sulfuric acid). Optimization requires monitoring reaction temperature (40–60°C), stoichiometric ratios (1:1.2 acid:alcohol), and inert atmospheres to prevent polymerization . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Validate purity using GC-MS or NMR (e.g., δ 5.8–6.2 ppm for vinyl protons) .
- Key Data :
| Parameter | Optimal Condition | Characterization Technique |
|---|---|---|
| Reaction Temperature | 50°C ± 10°C | IR (C=O stretch: 1720 cm⁻¹) |
| Catalyst Concentration | 1–2 mol% H₂SO₄ | ¹H NMR (CDCl₃) |
| Purification Method | Column Chromatography | GC-MS (m/z 120.53 [M⁺]) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- ¹³C NMR : Look for carbonyl (δ 165–170 ppm) and chloro-substituted vinyl carbons (δ 120–130 ppm) .
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) confirm functional groups .
- Mass Spectrometry : Base peak at m/z 120.53 (molecular ion) with fragmentation patterns indicating loss of Cl (m/z 85) .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in polymerization or nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distributions, identifying electrophilic centers (e.g., β-carbon) for nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (NEB method) refine reaction pathways . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate models .
Q. What experimental strategies resolve contradictions in reported polymerization kinetics of this compound?
- Methodological Answer : Discrepancies may arise from initiator purity (e.g., AIBN vs. benzoyl peroxide) or solvent polarity. Conduct controlled experiments:
Standardize initiator sources (≥98% purity) .
Use inert solvents (e.g., THF, toluene) to minimize side reactions.
Track conversion rates via in-situ FTIR (C=C bond disappearance at 1630 cm⁻¹) .
- Data Comparison :
| Initiator | Solvent | Rate Constant (k) | Reference |
|---|---|---|---|
| AIBN | Toluene | 0.045 s⁻¹ | |
| BPO | THF | 0.032 s⁻¹ |
Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Steric hindrance at the α-carbon directs diene attack to the β-position. Electronic effects (Cl electronegativity) enhance electrophilicity at the β-carbon. Use Hammett substituent constants (σₚ) to quantify electronic contributions. Experimental validation:
- Synthesize adducts with cyclopentadiene; analyze regiochemistry via NOESY (proximity of Cl to diene protons) .
Data Contradiction & Validation
Q. Why do some studies report conflicting thermal stability values for this compound, and how can these be reconciled?
- Methodological Answer : Discrepancies may stem from decomposition pathways (e.g., hydrolysis vs. pyrolysis). Perform thermogravimetric analysis (TGA) under controlled humidity (0% RH for anhydrous conditions). Compare DSC curves to identify glass transition (Tg) or decomposition peaks. Cross-reference with FTIR post-analysis to detect hydrolysis products (e.g., carboxylic acid formation) .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
